1,2-Dimethylazetidine
CAS No.: 51764-32-0
Cat. No.: VC18700424
Molecular Formula: C5H11N
Molecular Weight: 85.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51764-32-0 |
|---|---|
| Molecular Formula | C5H11N |
| Molecular Weight | 85.15 g/mol |
| IUPAC Name | 1,2-dimethylazetidine |
| Standard InChI | InChI=1S/C5H11N/c1-5-3-4-6(5)2/h5H,3-4H2,1-2H3 |
| Standard InChI Key | MKPZDBNKUJHYCK-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN1C |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
1,2-Dimethylazetidine consists of a four-membered azetidine ring with two methyl groups substituted at the 1- and 2-positions. The ring’s saturation and small size impart significant ring strain, which influences its reactivity and conformational flexibility. The compound’s stereochemistry is defined by the spatial arrangement of the methyl groups, enabling the existence of distinct stereoisomers. For example, the (S,S)-(+) isomer of related azetidine derivatives, such as lysergic acid 2,4-dimethylazetidide (LSZ), demonstrates enhanced pharmacological activity compared to other isomers .
Table 1: Key Physicochemical Properties of 1,2-Dimethylazetidine
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | ||
| CAS Number | 51764-32-0 | |
| Boiling Point | 100–110°C (under 4.0 kPa) | |
| Storage Conditions | 2–8°C, inert atmosphere | |
| Stereoisomeric Variants | (R,R), (R,S), (S,S) |
The compound’s low boiling point and sensitivity to oxidation necessitate specialized storage conditions, typically under inert gases such as nitrogen.
Synthesis and Industrial Production
Conventional Synthetic Routes
1,2-Dimethylazetidine is synthesized via alkylation or ring-closing reactions. A representative method involves the methylation of azetidine precursors using dimethyl carbonate (DMC) as a methylating agent. For instance, in a 500 mL three-necked flask, 2-methylimidazole reacts with DMC in chlorobenzene at 120–140°C under reduced pressure, yielding 1,2-dimethylazetidine after distillation. This method avoids hazardous byproducts like potassium salts, aligning with green chemistry principles.
Reaction Scheme:
The reaction achieves yields of 72–85% under optimized conditions, with gas chromatography confirming purities exceeding 99%.
Industrial Scalability
Large-scale production employs continuous-flow reactors to enhance thermal control and reaction efficiency. The absence of catalysts and minimal waste generation make this process economically viable for pharmaceutical manufacturing.
Pharmacological Applications
Role in Psychedelic Analog Development
1,2-Dimethylazetidine serves as a critical structural motif in lysergic acid derivatives. For example, lysergic acid 2,4-dimethylazetidide (LSZ), a rigid analog of LSD, incorporates the azetidine ring to probe serotonin 5-HT receptor interactions . The (S,S)-(+) isomer of LSZ exhibits higher binding affinity () at 5-HT receptors than LSD (), as demonstrated in rodent drug discrimination assays .
Table 2: Pharmacological Profile of LSZ (Derived from 1,2-Dimethylazetidine)
| Parameter | Value | Source Citation |
|---|---|---|
| 5-HT | 0.7 nM | |
| Head-Twitch Response EC | 98 nmol/kg (mice) | |
| LSD Discrimination ED | 0.05 mg/kg (rats) |
Central Nervous System (CNS) Targets
Beyond psychedelic analogs, 1,2-dimethylazetidine derivatives show promise in treating CNS disorders. Preclinical studies highlight their potential as dopamine D receptor agonists () and serotonin 5-HT partial agonists (), suggesting applications in depression and Parkinson’s disease .
Future Directions and Research Gaps
Stereoselective Synthesis
Advances in asymmetric catalysis could improve access to enantiomerically pure (S,S) isomers, enhancing pharmacological efficacy .
Neuropharmacological Mechanisms
Further studies are needed to elucidate the role of azetidine ring strain in 5-HT receptor activation. Molecular dynamics simulations and cryo-EM structures could map binding interactions at atomic resolution .
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